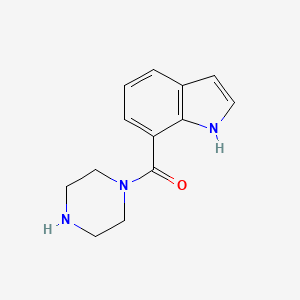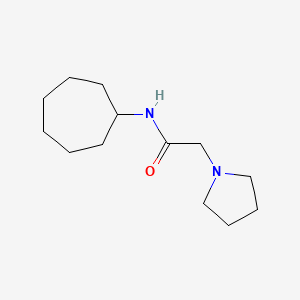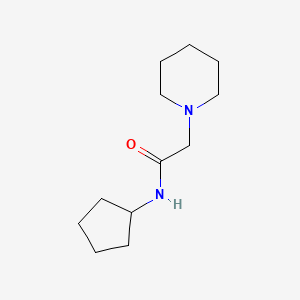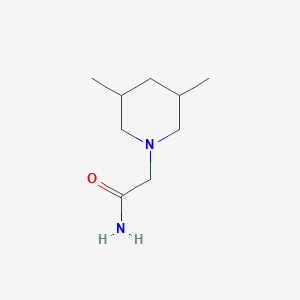
2-(azepan-1-yl)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azepan-1-yl)-N-cyclopentylacetamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
2-(azepan-1-yl)-N-cyclopentylacetamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that mediate fast excitatory neurotransmission in the central nervous system. 2-(azepan-1-yl)-N-cyclopentylacetamide binds to a specific site on the AMPA receptor, known as the modulatory site, and enhances the receptor's response to glutamate by increasing the channel opening time and the single-channel conductance. This results in an increase in synaptic transmission and synaptic plasticity, which underlies learning and memory processes.
Biochemical and Physiological Effects:
2-(azepan-1-yl)-N-cyclopentylacetamide has been shown to enhance synaptic plasticity and long-term potentiation (LTP) in various brain regions, including the hippocampus, cortex, and striatum. It also improves learning and memory in animal models of cognitive impairment, such as the Morris water maze and the fear conditioning test. 2-(azepan-1-yl)-N-cyclopentylacetamide has neuroprotective effects against excitotoxicity and oxidative stress, which are implicated in various neurological disorders. It also has antidepressant and antipsychotic effects, which may be related to its modulation of glutamatergic neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
2-(azepan-1-yl)-N-cyclopentylacetamide has several advantages as a research tool, including its potency, selectivity, and reversibility. It can be used to investigate the role of AMPA receptors in synaptic plasticity and learning and memory processes. However, 2-(azepan-1-yl)-N-cyclopentylacetamide has some limitations, including its low solubility, which may affect its bioavailability and pharmacokinetics. It also has off-target effects on other ion channels and receptors, which may complicate its interpretation in complex biological systems.
Orientations Futures
May include the development of more potent and selective AMPA receptor modulators, the investigation of the molecular mechanisms underlying 2-(azepan-1-yl)-N-cyclopentylacetamide's neuroprotective and neurotrophic effects, and the exploration of its effects on other neurotransmitter systems and brain regions. Additionally, the development of novel drug delivery systems may enhance 2-(azepan-1-yl)-N-cyclopentylacetamide's bioavailability and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 2-(azepan-1-yl)-N-cyclopentylacetamide involves the reaction between cyclopentylmagnesium bromide and N-(tert-butoxycarbonyl)azepan-1-amine, followed by the deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid. The final product is obtained by acetylation of the resulting amine with acetic anhydride. The yield of 2-(azepan-1-yl)-N-cyclopentylacetamide synthesis is around 20-30%, and the purity can be increased by recrystallization.
Applications De Recherche Scientifique
2-(azepan-1-yl)-N-cyclopentylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including stroke, traumatic brain injury, epilepsy, depression, and schizophrenia. It has been shown to enhance synaptic plasticity, improve learning and memory, and promote neuroprotection. 2-(azepan-1-yl)-N-cyclopentylacetamide has also been used as a research tool to investigate the role of AMPA receptors in synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13(14-12-7-3-4-8-12)11-15-9-5-1-2-6-10-15/h12H,1-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXXHBUUVQEJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-cyclopentylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Benzimidazol-1-yl)phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7517972.png)

![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)



![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)





![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)
